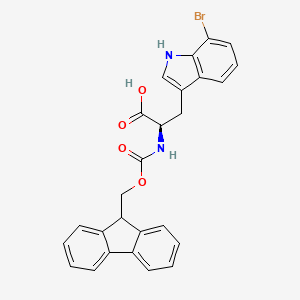
N-Fmoc-7-bromo-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-7-bromo-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a bromine atom at the 7th position of the indole ring. This modification enhances its utility in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-7-bromo-D-tryptophan typically involves the protection of the amino group of 7-bromo-D-tryptophan with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild and usually carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-7-bromo-D-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is 7-bromo-D-tryptophan after the removal of the Fmoc group.
Aplicaciones Científicas De Investigación
N-Fmoc-7-bromo-D-tryptophan has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block in the study of protein structure and function.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of N-Fmoc-7-bromo-D-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The bromine atom at the 7th position can participate in various chemical reactions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
N-Fmoc-7-aza-tryptophan: Similar in structure but contains a nitrogen atom in place of the carbon at the 7th position.
N-Fmoc-D-tryptophan: Lacks the bromine atom at the 7th position.
Uniqueness: N-Fmoc-7-bromo-D-tryptophan is unique due to the presence of both the Fmoc protecting group and the bromine atom, which allows for versatile applications in peptide synthesis and other biochemical processes .
Propiedades
Fórmula molecular |
C26H21BrN2O4 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
(2R)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |
Clave InChI |
RCVGIVXSKPLQFK-HSZRJFAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


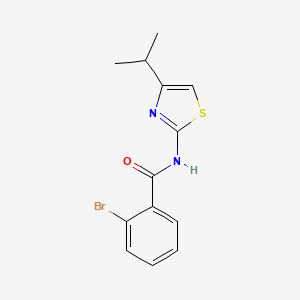
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
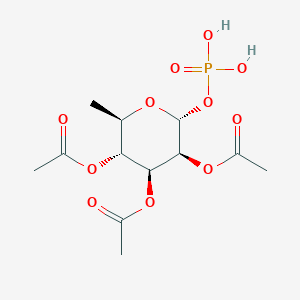
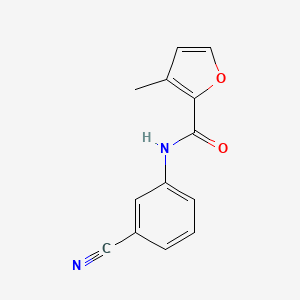
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
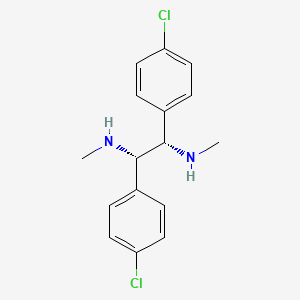
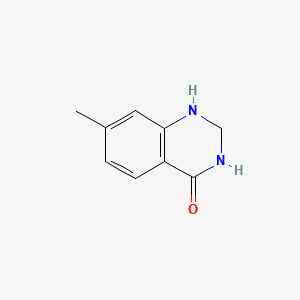
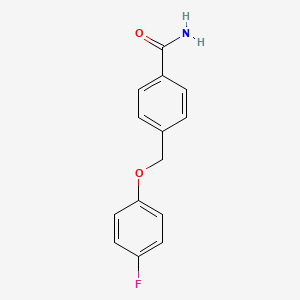

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
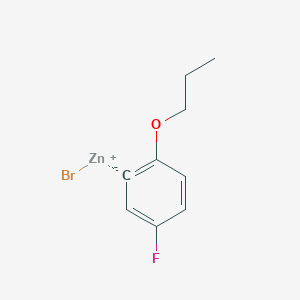
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
